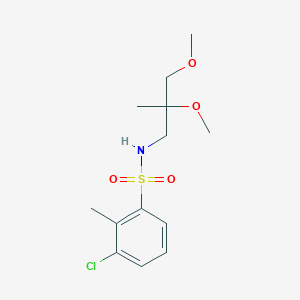

3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, SR59230A, and is a selective antagonist of the beta-3 adrenergic receptor.

Applications De Recherche Scientifique

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes has shown the impact of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes, through their interaction with DNA, demonstrate significant potential in anticancer therapies by promoting cell death primarily through apoptosis. The study indicates that the nature of the sulfonamide derivative can significantly influence the binding affinity to DNA and subsequently, the efficiency of DNA damage, highlighting the role of sulfonamide derivatives in developing new cancer treatments (González-Álvarez et al., 2013).

Inhibition of HIF-1 Pathway

Sulfonamide analogs have been identified as inhibitors of the Hypoxia-Inducible Factor 1 (HIF-1) pathway, a key regulator in cancer progression, suggesting their potential as anticancer agents. Studies have explored the structure-activity relationships of these analogs to optimize their pharmacological properties for cancer therapy. The presence of specific structural motifs in sulfonamide derivatives was found to significantly impact their inhibitory effect on the HIF-1 activated transcription, offering insights into the chemical modification of sulfonamides for improved therapeutic outcomes (Mun et al., 2012).

Antiviral and Antifungal Activities

Sulfonamide derivatives have also been investigated for their antiviral and antifungal properties. Novel chiral and achiral N-substituted benzenesulfonamides have shown promising in vitro results against HIV and various fungal pathogens. These findings underscore the potential of sulfonamide derivatives in the development of new antiviral and antifungal agents, contributing to the broader application of these compounds in infectious disease treatment (Zareef et al., 2007).

Advanced Oxidation Processes

In the field of environmental science, sulfonamide derivatives have been applied in advanced oxidation processes to enhance the mass transfer of volatile organic compounds in air treatment applications. This application highlights the versatility of sulfonamide derivatives beyond pharmaceutical uses, demonstrating their utility in environmental protection and remediation efforts (Biard et al., 2011).

Propriétés

IUPAC Name |

3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO4S/c1-10-11(14)6-5-7-12(10)20(16,17)15-8-13(2,19-4)9-18-3/h5-7,15H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLYQKOUQWPTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2832788.png)

![[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride](/img/structure/B2832790.png)

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2832792.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2832794.png)

![Bicyclo[3.2.1]octane-1-methanol, 5-amino-](/img/structure/B2832798.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2832802.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)

![N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832805.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2832806.png)